Product packaging for lithium;cyclohepta-1,3-diene(Cat. No.:CAS No. 61604-43-1)

lithium;cyclohepta-1,3-diene

Cat. No.: B14569790
CAS No.: 61604-43-1
M. Wt: 100.1 g/mol
InChI Key: XSCHGHAEQOYFOQ-UHFFFAOYSA-N
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Description

Evolution and Significance of Organolithium Reagents in Chemical Synthesis

Organolithium reagents, characterized by a direct carbon-lithium (C-Li) bond, are a cornerstone of modern synthetic chemistry. wikipedia.org Their discovery, dating back to the early 20th century, marked a pivotal moment in the advancement of organic synthesis. numberanalytics.com The highly polar nature of the C-Li bond, a consequence of the significant electronegativity difference between carbon and lithium, renders the carbon atom electron-rich and imparts strong nucleophilic and basic character to these reagents. wikipedia.orgmt.com This inherent reactivity has made them indispensable tools for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecules. numberanalytics.commt.com

The applications of organolithium compounds are vast and varied. They are widely employed as initiators in anionic polymerization processes for the industrial production of elastomers and have found significant use in the pharmaceutical industry for asymmetric synthesis. wikipedia.org In the laboratory, their utility spans a wide range of transformations, including nucleophilic additions to carbonyl compounds, deprotonation of weakly acidic C-H bonds, and metal-halogen exchange reactions. wikipedia.orglibretexts.org The development of a diverse array of organolithium reagents with tailored reactivity and selectivity continues to be an active area of research, underscoring their enduring importance in both academic and industrial settings. sigmaaldrich.com

The Cyclohepta-1,3-diene Scaffold in Organic and Organometallic Chemistry

Cyclohepta-1,3-diene is a seven-membered cyclic hydrocarbon containing a conjugated diene system. ontosight.ainist.gov This structural motif makes it a versatile building block in both organic and organometallic chemistry. ontosight.aiwikipedia.org In organic synthesis, cyclohepta-1,3-diene and its derivatives are known to participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where the conjugated diene reacts with a dienophile to form a new six-membered ring. ontosight.ai This reactivity is crucial for the construction of complex polycyclic frameworks.

In the context of organometallic chemistry, cyclohepta-1,3-diene serves as a ligand that can coordinate to metal centers in various ways. The conjugated π-system of the diene can interact with the d-orbitals of transition metals to form stable complexes. For instance, iron complexes of cycloheptadienes have been synthesized and their reactivity explored. rsc.org The coordination of the diene to a metal can influence its reactivity, allowing for regio- and stereocontrolled functionalization that would be difficult to achieve with the free diene. acs.org The study of cycloheptadiene-metal complexes provides insights into the fundamental principles of metal-ligand bonding and has practical applications in catalysis and materials science. ontosight.ai

Scope and Research Focus on Lithium Cyclohepta-1,3-diene Systems

The specific compound, lithium;cyclohepta-1,3-diene, represents the intersection of the two areas discussed above. It is an organolithium reagent where the lithium atom is formally associated with the cyclohepta-1,3-diene framework. Research into such systems aims to understand the structure, bonding, and reactivity of the resulting organometallic species.

A key aspect of research in this area involves the generation of the cycloheptadienyl anion through processes like carbolithiation of related dienes. nih.gov Studies have shown that cycloheptadienyl anions can be generated and subsequently trapped with various electrophiles to yield functionalized cycloheptadienes. nih.gov These investigations often employ techniques like low-temperature NMR spectroscopy to characterize the transient anionic intermediates. nih.gov A significant finding is the observed transformation of cycloheptadienyl anions into open-chain heptatrienyl anions, highlighting the dynamic nature of these systems. nih.gov Understanding the factors that govern the equilibrium between cyclic and acyclic anionic forms is a central theme in this research area. nih.govresearchgate.net The synthesis and characterization of lithium cyclohepta-1,3-diene and its derivatives are crucial for harnessing their potential as synthetic intermediates for the construction of more complex molecular architectures.

Interactive Data Table: Properties of Cyclohepta-1,3-diene

PropertyValueSource
Molecular FormulaC₇H₁₀ nist.govnih.gov
Molecular Weight94.1543 g/mol nist.govnist.gov
Boiling Point121-122 °C ontosight.ai
Melting Point-44 °C ontosight.ai
CAS Registry Number4054-38-0 nist.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Li B14569790 lithium;cyclohepta-1,3-diene CAS No. 61604-43-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61604-43-1

Molecular Formula

C7H9Li

Molecular Weight

100.1 g/mol

IUPAC Name

lithium;cyclohepta-1,3-diene

InChI

InChI=1S/C7H9.Li/c1-2-4-6-7-5-3-1;/h1-3H,4,6-7H2;/q-1;+1

InChI Key

XSCHGHAEQOYFOQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CC=CC=[C-]C1

Origin of Product

United States

Synthetic Methodologies for Lithium Cyclohepta 1,3 Diene Complexes

Direct Metalation Approaches

Direct metalation involves the direct reaction of a cyclohepta-1,3-diene precursor with a strong lithium-based reagent to form the corresponding lithium cycloheptadienide.

Deprotonation of Cyclohepta-1,3-dienes by Organolithium Bases

One of the most common methods for the synthesis of lithium cyclohepta-1,3-diene is the deprotonation of cyclohepta-1,3-diene or its substituted derivatives using a strong organolithium base. nih.gov The acidic nature of the allylic protons in the cycloheptadiene ring allows for their abstraction by potent bases such as n-butyllithium (n-BuLi). The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control reactivity and prevent side reactions.

The efficiency of the deprotonation can be significantly enhanced by the addition of a chelating agent, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov TMEDA coordinates to the lithium ion, breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity and reactivity. orgsyn.orgnih.govnih.gov This allows for a more efficient and often cleaner reaction. The general scheme for this reaction is as follows:

Cyclohepta-1,3-diene + n-BuLi/TMEDA → Lithium;cyclohepta-1,3-diene + Butane

The resulting lithium cycloheptadienide is a versatile reagent that can be used in subsequent reactions with various electrophiles.

Table 1: Deprotonation of Cyclohepta-1,3-diene Derivatives
SubstrateBase/AdditiveSolventTemperature (°C)Product
Cyclohepta-1,3-dienen-BuLiTHF-78 to 0This compound
Cyclohepta-1,3-dienen-BuLi/TMEDAHexaneRoom TempThis compound

Lithium-Halogen Exchange Reactions Involving Halogenated Cyclohepta-1,3-diene Precursors

Lithium-halogen exchange is a powerful and widely used method for the preparation of organolithium compounds. wikipedia.orgprinceton.edu This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817) (t-BuLi). harvard.eduresearchgate.net The reaction is generally very fast, even at low temperatures, and is driven by the formation of a more stable organolithium species. harvard.edu

For the synthesis of lithium cyclohepta-1,3-diene, a halogenated cyclohepta-1,3-diene, for instance, 5-bromocyclohepta-1,3-diene, would serve as the precursor. The reaction with an alkyllithium reagent would proceed as follows:

5-Bromocyclohepta-1,3-diene + 2 R-Li → this compound + R-Br + R-H

Typically, two equivalents of the alkyllithium reagent are used; the first equivalent performs the exchange, and the second reacts with the alkyl halide byproduct. harvard.edu While this method is synthetically viable in principle for this system, specific documented examples for the preparation of lithium cyclohepta-1,3-diene via this route are not extensively reported in the readily available literature. However, the general principles of lithium-halogen exchange are well-established and applicable. wikipedia.orgnih.govscribd.com

Table 2: General Conditions for Lithium-Halogen Exchange
General SubstrateOrganolithium ReagentSolventTypical Temperature (°C)General Product
Bromoalkenet-BuLiPentane/Ether-100 to -78Vinyllithium
Iodoalkenen-BuLiTHF/Hexane-78Vinyllithium

Reductive Pathways to Lithium Cyclohepta-1,3-diene Derivatives

Reductive methods provide an alternative route to lithium cycloheptadienides, typically starting from a more unsaturated precursor like cycloheptatriene (B165957).

Reduction of Cycloheptatrienes and Substituted Cyclohepta-1,3-dienes with Lithium

The reduction of cycloheptatriene with alkali metals is a known method for generating the cycloheptadienyl anion. core.ac.uk Specifically, the use of lithium metal in a suitable solvent can lead to the formation of the desired lithium cycloheptadienide. A common solvent system for such reductions is liquid ammonia (B1221849), often in the presence of a proton source like an alcohol. orgsyn.orgkyoto-u.ac.jp This method is analogous to the Birch reduction of aromatic compounds. thieme-connect.de

The reaction proceeds by the addition of two electrons from the lithium metal to the cycloheptatriene, followed by protonation to yield the cycloheptadienyl anion. The lithium cation then acts as the counterion.

Cycloheptatriene + 2 Li → Lithium Cycloheptatrienide Dianion

Lithium Cycloheptatrienide Dianion + H⁺ source → this compound

The exact isomer of the cycloheptadiene formed can depend on the reaction conditions and the proton source used. core.ac.uk

Formation of Cycloheptadienyl Anions and Their Lithium Counterparts

The formation of the cycloheptadienyl anion is a key step in the reductive pathway. When cycloheptatriene is treated with an alkali metal like lithium in liquid ammonia, it readily accepts two electrons to form a dianion. core.ac.uk This dianion is then protonated by a suitable proton donor present in the reaction mixture, such as an alcohol or even ammonia itself under certain conditions, to yield the cycloheptadienyl anion. orgsyn.orgcore.ac.uk The lithium cation from the reducing metal serves as the counterion, forming the lithium cycloheptadienide salt.

The stability of the resulting cycloheptadienyl anion is a driving force for this reaction. This anion can then be utilized in various synthetic applications.

Transmetalation Reactions to Access Lithium Cyclohepta-1,3-diene Compounds

Transmetalation is a process in which an organic group is transferred from one metal to another. This method can be employed to prepare organolithium compounds from other organometallic precursors, such as organotin or organosilicon compounds.

The general principle involves the reaction of an organometallic derivative of cyclohepta-1,3-diene with an organolithium reagent. For example, a cycloheptadienyltin compound could react with an alkyllithium or aryllithium reagent, such as phenyllithium (B1222949), to generate the desired lithium cyclohepta-1,3-diene and a more stable organotin byproduct.

(Cyclohepta-1,3-dienyl)Sn(R)₃ + R'Li → this compound + R'Sn(R)₃

This reaction is driven by the relative electronegativities and bond strengths of the metals involved. While transmetalation is a versatile method for preparing a wide range of organolithium reagents, specific examples detailing the synthesis of lithium cyclohepta-1,3-diene through this route are not prominently featured in the surveyed literature. Nevertheless, it remains a theoretically viable and important synthetic strategy in organometallic chemistry.

Based on a thorough review of the available scientific literature, there is currently no specific information available regarding the direct synthesis of the chemical compound “this compound.” Searches for synthetic methodologies and advanced synthetic techniques for this particular lithium diene complex have not yielded any established protocols or research findings.

Scientific databases and chemical literature extensively cover the synthesis of various organolithium reagents and other diene complexes. However, information detailing the preparation, isolation, and characterization of this compound is not present in the accessed resources.

Consequently, it is not possible to provide an article on the synthetic methodologies for this specific compound as requested. Further research would be required to determine if this compound is a viable synthetic target and to develop methods for its preparation.

Structural Elucidation and Aggregation Phenomena of Lithium Cyclohepta 1,3 Diene Complexes

Solid-State Structural Analysis via X-ray Diffraction

Determination of Lithium-Carbon Bonding and Coordination Geometry

For organolithium compounds, X-ray crystallography reveals the nature of the lithium-carbon interactions and the coordination environment of the lithium cation. In analogous systems, lithium often engages in multicenter bonding with the carbon framework of the organic ligand. The coordination geometry around the lithium atom is typically completed by interactions with solvent molecules or other donor ligands, resulting in geometries that can range from distorted tetrahedral to more complex arrangements. The specific bond lengths and angles would be crucial in defining the nature of the bonding, whether it is more ionic or covalent in character.

Characterization of Oligomeric and Polymeric Aggregates

A hallmark of organolithium compounds is their propensity to form aggregates, both in the solid state and in solution. This aggregation is driven by the desire of the electron-deficient lithium centers to achieve a more stable, coordinatively saturated state. In the solid state, this often leads to the formation of oligomeric structures (dimers, tetramers, etc.) or even extended polymeric chains. For lithium cyclohepta-1,3-diene, it is plausible that it would form such aggregates, potentially with bridging cycloheptadienyl ligands or through interactions with coordinating solvent molecules incorporated into the crystal lattice. The specific nature of these aggregates would depend on factors such as the method of crystallization and the solvent system employed.

Solution-Phase Aggregation and Solvation Studies

The structure of organolithium compounds in solution is often dynamic and highly dependent on the surrounding medium. Spectroscopic techniques are invaluable for probing the nature and equilibria of the various species present.

Spectroscopic Probing of Dimerization and Higher-Order Structures (e.g., NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing isotopes such as 6Li and 13C, is a powerful tool for studying the aggregation state of organolithium compounds in solution. Different aggregation states (monomer, dimer, tetramer) often give rise to distinct signals in the NMR spectrum, and techniques like DOSY (Diffusion-Ordered Spectroscopy) can help differentiate between species of different sizes. While specific NMR data for lithium cyclohepta-1,3-diene is scarce, studies on similar systems, such as poly(1,3-cyclohexadienyl)lithium, have shown that the aggregation state can be influenced by additives, leading to disaggregation of lithium species. Vibrational spectroscopies like Infrared (IR) and Raman could also provide information on the bonding and symmetry of the dominant species in solution.

Influence of Solvent Polarity and Lewis Base Additives on Aggregation State

The choice of solvent plays a critical role in determining the aggregation state of organolithium reagents. In non-polar hydrocarbon solvents, organolithium compounds tend to exist as higher aggregates. In more polar ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, solvent molecules coordinate to the lithium centers, breaking down the larger aggregates into smaller, more reactive species, often dimers or monomers.

The addition of strong Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can further deaggregate the organolithium species. These additives effectively compete with the organic ligand and solvent molecules for coordination sites on the lithium ion, leading to the formation of monomeric or solvent-separated ion pair species. For instance, studies on phenyllithium (B1222949) have extensively documented the shift from tetramers in ether to dimers and monomers in THF, with further deaggregation upon the addition of TMEDA or HMPA. It is highly probable that the aggregation equilibrium of lithium cyclohepta-1,3-diene would exhibit a similar sensitivity to the solvent environment and the presence of Lewis base additives.

Interplay between Structure, Aggregation, and Reactivity

The structure and aggregation state of an organolithium compound are intrinsically linked to its reactivity. Generally, smaller aggregates are more reactive than larger ones. This is attributed to the increased availability of the carbanionic center for reaction when the lithium is less sterically encumbered and more accessible for coordination with the substrate.

Reactivity and Reaction Mechanisms of Lithium Cyclohepta 1,3 Diene Species

Fundamental Reactivity Modes

The primary reactivity of lithium cyclohepta-1,3-diene stems from its carbanionic character, making it a potent nucleophile and a strong base.

As a strong nucleophile, lithium cyclohepta-1,3-diene readily attacks a variety of electrophilic centers. These reactions typically involve the formation of a new carbon-carbon bond, providing a valuable tool for the construction of complex molecular frameworks. Common electrophilic substrates include carbonyl compounds (aldehydes and ketones), imines, and epoxides.

The addition to carbonyl compounds proceeds via the well-established mechanism of nucleophilic addition to the carbonyl carbon. For instance, the reaction with an aldehyde or ketone results in the formation of a lithium alkoxide intermediate, which upon acidic workup yields the corresponding secondary or tertiary alcohol.

Table 1: Examples of Nucleophilic Addition of Organolithium Reagents to Carbonyls

Entry Electrophile Organolithium Reagent Product after Workup
1 Acetaldehyde n-Butyllithium 2-Hexanol
2 Acetone Phenyllithium (B1222949) 2-Phenyl-2-propanol

This table illustrates the general reactivity pattern of organolithium reagents with carbonyl compounds, which is analogous to the expected reactivity of lithium cyclohepta-1,3-diene.

Similarly, nucleophilic addition to imines furnishes lithium amides, which can be protonated to afford the corresponding amines. The regioselectivity of these additions can be influenced by steric and electronic factors of both the lithium reagent and the electrophile.

Lithium cyclohepta-1,3-diene is a strong base, capable of deprotonating a wide range of acidic protons. This basicity is a consequence of the high pKa of the parent hydrocarbon, cyclohepta-1,3-diene. It can be effectively employed to generate other reactive intermediates, such as enolates from ketones or other carbanions from less acidic C-H bonds.

The use of lithium amides, which are of comparable basicity, for deprotonation is a cornerstone of organic synthesis. For example, lithium diisopropylamide (LDA) is widely used for the regioselective formation of ketone enolates. Lithium cyclohepta-1,3-diene would be expected to exhibit similar behavior, abstracting a proton to generate the cyclohepta-1,3-diene and the conjugate base of the substrate. The choice of base can be critical in controlling the stereochemical outcome of subsequent reactions of the resulting anion.

Cycloaddition Reactions

The conjugated diene system within the cycloheptadienyl anion allows it to participate in various cycloaddition reactions, offering pathways to construct cyclic and polycyclic structures.

While the cycloheptadienyl anion itself is a five-carbon system, its interaction with other dienes can be complex. In the context of cycloadditions, it can conceptually act as a two-atom or four-atom component. More commonly, related lithium-containing species can promote cycloadditions. For instance, in [4+3] cycloadditions, a four-atom π-system reacts with a three-atom π-system to form a seven-membered ring. While not directly involving lithium cyclohepta-1,3-diene as a reactant, the principles are relevant to the construction of seven-membered rings. These reactions often involve oxyallyl cations as the three-atom component, which react with dienes like furan or cyclopentadiene.

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. While lithium cyclohepta-1,3-diene is not a classic 1,3-dipole, its delocalized anionic nature could potentially allow it to engage in stepwise or metal-mediated cycloaddition pathways that result in five-membered ring formation, although such reactivity is not widely documented for this specific reagent.

Intramolecular cycloadditions provide a powerful strategy for the synthesis of complex polycyclic molecules. In systems where a cyclohepta-1,3-diene moiety is tethered to a reactive dienophile or dipolarophile, intramolecular cycloaddition can be induced. These reactions are often highly stereoselective due to the conformational constraints of the tether. For example, an intramolecular Diels-Alder reaction could occur if the tether contains a suitable dienophile, leading to the formation of a bridged ring system. The generation of the active diene species can sometimes be facilitated by a base, where a species like lithium cyclohepta-1,3-diene could potentially act as the base to generate the reactive diene from a precursor.

Reductive Dimerization and Coupling Reactions Mediated by Lithium Cyclohepta-1,3-diene

Organolithium compounds are well-known to participate in reductive dimerization and coupling reactions.

The reduction of certain unsaturated compounds with lithium can lead to the formation of radical anions, which can then dimerize to form a 1,4-dilithium species. While this is more commonly observed with styrenes and related compounds, similar reactivity could be envisioned under specific conditions with diene systems.

More relevant are coupling reactions where an organolithium reagent, such as lithium cyclohepta-1,3-diene, reacts with an organic halide in the presence of a transition metal catalyst (e.g., palladium or copper) to form a new carbon-carbon bond. This type of cross-coupling reaction is a fundamental tool in organic synthesis. For example, the reaction of lithium cyclohepta-1,3-diene with an aryl or vinyl halide would be expected to yield the corresponding substituted cycloheptadiene.

Table 2: Representative Cross-Coupling Reactions of Organolithium Reagents

Organolithium Reagent Coupling Partner Catalyst Product
Phenyllithium Iodobenzene Pd(PPh₃)₄ Biphenyl
n-Butyllithium 1-Bromobutane CuI Octane

This table provides examples of cross-coupling reactions involving various organolithium reagents, illustrating the potential synthetic utility of lithium cyclohepta-1,3-diene in similar transformations.

Regioselectivity and Stereoselectivity in Reactions Involving Lithium Cyclohepta-1,3-diene

The concepts of regioselectivity and stereoselectivity are crucial for understanding the outcomes of reactions involving the cycloheptadienyl lithium anion. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In electrophilic substitution reactions, the regioselectivity is determined by the distribution of electron density within the cycloheptadienyl anion. The nucleophilic aromatic ring attacks an electrophile, forming a cation intermediate, and subsequently loses a proton to restore aromaticity. total-synthesis.com The positions with the highest electron density are more nucleophilic and therefore more likely to react with an electrophile. vanderbilt.edu For substituted benzene rings, electron-donating groups increase the ring's nucleophilicity and direct incoming electrophiles to the ortho and para positions, where the carbocation intermediate is best stabilized. total-synthesis.comyoutube.com Conversely, electron-withdrawing groups typically direct electrophiles to the meta position. youtube.comlibretexts.org

For the unsubstituted cycloheptadienyl anion, which is a delocalized carbanion, electrophiles will preferentially attack the position that leads to the most stable intermediate and final product. Theoretical calculations and experimental evidence from related systems suggest that the charge is not uniformly distributed. In a related tricyclic anion system, deuteration with deuterium oxide occurred stereoselectively at a specific site, highlighting the precise control that can be achieved in these reactions. oup.com

The stereoselectivity of reactions involving organolithium compounds can be highly dependent on factors such as the solvent, temperature, and the presence of chelating agents or chiral ligands. libretexts.orgnih.gov For instance, in the alkylation of lithium enolates, the use of chiral lithium amides can serve as non-covalent stereodirecting auxiliaries, leading to the enantioselective formation of new carbon centers. nih.gov While specific studies on the stereoselective reactions of lithium cyclohepta-1,3-diene are not extensively detailed in the provided context, these principles suggest that controlling the stereochemical outcome of its reactions is a feasible objective.

Table 1: Factors Influencing Selectivity in Organolithium Reactions

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Substituents Electron-donating or withdrawing groups direct the position of electrophilic attack. youtube.comlibretexts.orgCan create a chiral environment, influencing the facial selectivity of the attack.
Solvent Can affect the aggregation state and ion-pairing of the lithium species, altering reactivity. libretexts.orgCoordinating solvents can influence the transition state geometry.
Temperature Can determine whether a reaction is under kinetic or thermodynamic control, affecting product ratios.Lower temperatures often enhance stereoselectivity by reducing conformational flexibility.
Chiral Ligands Can complex with the lithium ion to create a chiral environment, inducing enantioselectivity. nih.govCan block one face of the anion from attack, leading to high levels of stereocontrol. nih.gov

Intermolecular and Intramolecular Rearrangement Pathways

Lithium cyclohepta-1,3-diene and related species can undergo various rearrangement reactions, which are fundamental to their chemistry. These can be classified as either intramolecular (occurring within a single molecule) or intermolecular (involving interaction with another molecule).

Intramolecular Rearrangements

A primary intramolecular pathway for cycloheptadienyl anions is electrocyclization. For example, heptatrienyl anions can undergo thermal electrocyclization to form cycloheptadienyl anions, a process governed by the Woodward-Hoffmann rules. bohrium.com

Sigmatropic rearrangements are another crucial class of intramolecular reactions for this system. libretexts.org These are pericyclic reactions where a σ-bond migrates across a π-system. youtube.com

cdnsciencepub.comrsc.org-Sigmatropic Hydrogen Shifts: These rearrangements are common in cyclic dienes like 5-methyl-1,3-cyclopentadiene and involve the suprafacial shift of a hydrogen atom. libretexts.org Such shifts can lead to the isomerization of substituted cycloheptadienes.

researchgate.netresearchgate.net-Sigmatropic Rearrangements: The Cope and Claisen rearrangements are the most prominent examples of researchgate.netresearchgate.net-sigmatropic shifts. nih.govimperial.ac.uk

The Cope rearrangement involves the isomerization of a 1,5-diene. youtube.com A key synthetic application is the divinylcyclopropane rearrangement, which can be used to construct the seven-membered ring of cycloheptadiene derivatives. researchgate.net In some cases, this rearrangement proceeds through a diradical mechanism, especially if the geometry of the starting material prevents a concerted process. nih.gov

The oxy-Cope rearrangement is a variation where a hydroxyl group is present at a C3 position of the 1,5-diene. Deprotonation to form an alkoxide significantly lowers the activation energy of the rearrangement. libretexts.org

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. msuniv.ac.in

In more complex systems, anions can undergo rearrangements to form more stable structures. For instance, a tricyclic anion was observed to rearrange at -78 °C via a circumambulatory migration of a cyclopropane ring. oup.com At higher temperatures, this species could further rearrange into a more stable cyclopentadienyl anion derivative. oup.com

Table 2: Common Intramolecular Rearrangements

Rearrangement TypeDescriptionExample System
Electrocyclization Ring-closing of a conjugated system.Heptatrienyl anion → Cycloheptadienyl anion bohrium.com
cdnsciencepub.comrsc.org-Sigmatropic Shift Migration of a hydrogen atom across a diene system.Isomerization of substituted cyclopentadienes libretexts.org
Cope Rearrangement researchgate.netresearchgate.net-Sigmatropic rearrangement of a 1,5-diene.Divinylcyclopropane → Cycloheptadiene nih.govresearchgate.net
Oxy-Cope Rearrangement Anionic variant of the Cope rearrangement for 3-hydroxy-1,5-dienes.Formation of δ,ε-unsaturated carbonyls libretexts.org
Circumambulatory Rearrangement Migration of a group around the periphery of a ring.Tricyclic undecatrienyl anion oup.com

Intermolecular Rearrangements

Computational and Theoretical Investigations of Lithium Cyclohepta 1,3 Diene Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These studies provide a foundational picture of the stability, reactivity, and intrinsic properties of lithium cyclohepta-1,3-diene.

While detailed computational studies specifically on the cyclohepta-1,3-dienyl anion are limited, extensive research on the closely related cycloheptatrienyl anion offers significant insight into the electronic landscape of seven-membered carbanionic rings. The cycloheptatrienyl anion is a cyclic π-conjugated system whose properties are heavily influenced by principles of aromaticity. researchgate.net

Computational investigations reveal that the electronic ground state and geometry of the cycloheptatrienyl anion depend on its environment. In the gas phase, the anion is predicted to exist in a triplet state, which is planar and exhibits Baird-aromaticity. nih.gov However, in a polar solvent like DMSO, it adopts a singlet state with a distorted, non-planar allylic structure. nih.gov This distortion is a mechanism to reduce the destabilizing effects of antiaromaticity that would arise from a planar, 8-π-electron system. This geometric change minimizes cyclic conjugation, which in turn decreases the paratropic ring current—a key magnetic indicator of antiaromaticity. nih.gov

Key computational metrics used to analyze the electronic landscape of such anions include Nucleus-Independent Chemical Shift (NICS) values, which probe the magnetic shielding at the center of the ring to quantify aromaticity or antiaromaticity. The analysis of molecular orbitals (HOMO/LUMO) and charge distribution further elucidates the electronic structure.

Table 1: Calculated Properties of the Analogous Cycloheptatrienyl Anion Note: Data is for the analogous cycloheptatrienyl anion system to illustrate the types of computational analyses performed.

PropertyGas Phase (Triplet)Solution Phase (Singlet in DMSO)
Geometry PlanarDistorted Allylic Form
Aromaticity Baird-AromaticAntiaromatic (Reduced by Distortion)
Magnetic Property Diatropic Ring CurrentParatropic Ring Current

The bond between lithium and carbon in organolithium compounds is a subject of continuous theoretical interest, as it exhibits characteristics of both ionic and covalent bonding. nih.gov DFT calculations are instrumental in characterizing this interaction in systems analogous to lithium cyclohepta-1,3-diene. Parameters such as bond lengths, electron density at the bond critical point (from Quantum Theory of Atoms in Molecules, QTAIM), and Natural Population Analysis (NPA) charges are calculated to describe the bond. mdpi.com

In a theoretical study of a Li+ ion interacting with a C20 fullerene, the NPA atomic charge on the Li+ ion was found to be +0.955, indicating a highly polarized, ionic-like bond where significant electron density is transferred from lithium to the carbon framework. mdpi.com The calculated binding energy for this interaction was a substantial 42 kcal·mol⁻¹. mdpi.com Similarly, DFT studies on lithium ions complexed with ethylene (B1197577) carbonate show a Li-O bond distance of 1.740 Å, with the bond elongating upon fluorine substitution of the carbonate. mdpi.com These studies exemplify the methods used to quantify the strong electrostatic interactions and degree of charge transfer that characterize the lithium-carbon bond. The interaction is not purely ionic; orbital analysis often reveals a degree of covalent character through orbital overlap.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT has become a standard tool for investigating the mechanisms of organic reactions, offering the ability to map potential energy surfaces, identify intermediates, and locate transition states. rsc.orgmdpi.com This provides a quantitative understanding of reaction pathways and selectivities.

For reactions involving dienyl lithium species, such as cycloadditions, DFT calculations can distinguish between concerted and stepwise pathways. Molecular dynamics simulations of [4+2] reactions involving lithium dienolates have shown that these reactions tend to be highly asynchronous. acs.org The transition states are characterized by unequal bond formation, and the system spends a significant amount of time as a charge-separated intermediate, which is indicative of a dynamically stepwise process. acs.org

DFT calculations allow for the precise location of transition state (TS) geometries and the calculation of their corresponding activation free energies (ΔG‡). For instance, in a model [4+2] reaction of a lithium dienolate, the transition states for intramolecular and intermolecular pathways were located, with calculated negative curvatures on the potential energy surface of 119 and 161 cm⁻¹, respectively. acs.org The time gap between the formation of the two new C-C bonds was calculated to be substantial, ranging from 154.5 to 251.0 femtoseconds, confirming a stepwise mechanism. acs.org

Table 2: Representative DFT-Calculated Activation Energies for a Model Lithium Dienolate Reaction Note: Data from a model [4+2] cycloaddition involving a lithium dienolate to illustrate mechanistic investigation via DFT.

Reaction PathwayTransition StateActivation Free Energy (ΔG‡) (kcal/mol)Bond Formation
Intermolecular Cycloaddition TS_inter18.5Asynchronous
Intramolecular Cycloaddition TS_intra16.2Asynchronous

One of the most powerful applications of DFT in mechanistic studies is explaining and predicting the selectivity of chemical reactions. rsc.orgsemanticscholar.org By comparing the activation energies of competing transition states, the kinetically favored reaction pathway, and thus the major product, can be determined.

For organolithium reactions, DFT calculations have been used to rationalize regioselectivity in metallation reactions by evaluating the acidity of different protons in the substrate. researchgate.net In stereoselective reactions, such as asymmetric carbolithiations guided by chiral ligands like (-)-sparteine, computational studies can elucidate the origin of the selectivity. rsc.org Models of the transition states for the formation of different stereoisomers are constructed, and their relative energies are compared. The transition state leading to the experimentally observed major product is typically found to be the lowest in energy. These models often reveal that selectivity arises from a combination of steric repulsion between the organolithium adduct and the substrate, as well as specific coordinating interactions that shield one face of the reacting molecule. rsc.org

Table 3: Example of Calculated Relative Energies for Competing Transition States Note: Hypothetical data based on typical computational studies to illustrate the rationalization of stereoselectivity.

Transition StatePathwayRelative Energy (kcal/mol)Predicted Outcome
TS-A Leads to R-product0.0Major Product
TS-B Leads to S-product+2.5Minor Product

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Aggregation

Organolithium compounds rarely exist as monomers in solution; they typically form aggregates (e.g., dimers, tetramers) that are in dynamic equilibrium. acs.org Molecular dynamics (MD) simulations are an essential computational tool for studying these complex solution-phase phenomena, providing insights into aggregation behavior, solvent effects, and ion mobility over time. rsc.orgmdpi.comnih.gov

MD simulations can model the spontaneous self-assembly of organolithium species into clusters. Studies on various lithium salts in different solvents show that strong aggregation is a common feature, driven by the highly polar nature of the Li-C bond and the desire of the electropositive lithium centers to be stabilized. researchgate.netfigshare.com For example, simulations of lithium dienolates often model them as cubic tetramers in organic solvents. acs.org These simulations can reveal the structure of the aggregate, the role of solvent molecules in coordinating to the lithium centers, and the dynamics of monomer exchange between aggregates.

Key parameters extracted from MD simulations include radial distribution functions (RDFs), which describe the local structure around a given atom or ion, and diffusion coefficients, which quantify the mobility of species in the solution. rsc.org Simulations of lithium salts have shown that Li+ transport can be heterogeneous, with some ions exhibiting higher mobility ("faster") while others are trapped in more stable solvation shells or aggregates ("slower"). mdpi.com This dynamic behavior is critical for understanding the reactivity of organolithium reagents, as lower aggregation states are generally more reactive.

Advanced Theoretical Modeling of Organolithium Reactivity

Advanced theoretical models are crucial for accurately predicting the reactivity of organolithium compounds like lithium;cyclohepta-1,3-diene. These models must account for several complex factors that govern the behavior of these species in solution, including aggregation, solvation, and the fluxional nature of the C-Li bond. researchgate.nete-bookshelf.de

One of the primary challenges in modeling organolithium reactivity is the accurate representation of the solvent environment. bris.ac.uk Explicit solvent models, where individual solvent molecules are included in the calculation, combined with implicit continuum models can provide a more realistic description of the solute-solvent interactions. bris.ac.uk For instance, modeling the coordination of tetrahydrofuran (B95107) (THF) or diethyl ether molecules to the lithium center is essential for understanding the stability and reactivity of the organolithium species. acs.org

Furthermore, advanced computational techniques are employed to explore the potential energy surfaces of reactions involving organolithium reagents. This allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of reaction kinetics. nih.gov For a compound like this compound, this could involve modeling its reaction as a nucleophile or as a base.

The dynamic behavior of organolithium compounds, often referred to as fluxionality, where the lithium atom rapidly moves between different carbon centers, also requires sophisticated theoretical treatment. wikipedia.orgilpi.com Techniques such as Car-Parrinello Molecular Dynamics (CPMD) or Born-Oppenheimer Molecular Dynamics (BOMD) can be used to simulate the dynamic processes and understand the time-averaged structure and bonding.

While specific experimental or computational data for this compound is scarce, we can present illustrative data based on theoretical calculations of similar organolithium systems. The following tables represent the type of data that would be generated from DFT calculations on monomeric this compound, solvated with dimethyl ether (DME) as a model solvent.

Table 1: Calculated Geometric Parameters of a Model this compound-DME Complex.

ParameterValue
C-Li Bond Length (Å)2.15
Li-O (DME) Bond Length (Å)1.98
C-C Bond Lengths in Diene (Å)1.35 - 1.52
Dihedral Angle of Cycloheptadiene Ring (°)45

Note: These are hypothetical values for illustrative purposes based on general trends in organolithium compounds.

Table 2: Calculated Energetic Properties of a Model this compound System.

PropertyValue (kcal/mol)
Binding Energy of Li to Diene-45
Solvation Energy (with 2 DME molecules)-25
Dimerization Energy (gas phase)-30

Note: These are hypothetical values for illustrative purposes based on general trends in organolithium compounds.

These tables demonstrate how computational chemistry can provide quantitative data on the structural and energetic properties of this compound. Such data is instrumental in building a comprehensive understanding of its chemical behavior and reactivity. The continued development of advanced theoretical models and computational power will undoubtedly lead to even more accurate and insightful predictions for complex organolithium systems. rsc.org

Synthetic Applications and Transformations Utilizing Lithium Cyclohepta 1,3 Diene

Construction of Complex Carbocyclic Scaffolds

The reaction of lithium;cyclohepta-1,3-diene with various electrophiles serves as a cornerstone for the assembly of complex carbocyclic scaffolds. As a strong nucleophile, it readily participates in alkylation, arylation, and acylation reactions, enabling the introduction of diverse substituents onto the seven-membered ring. While specific examples involving this compound are not extensively documented, the reactivity patterns of analogous dienyl lithium species suggest a broad scope of potential transformations.

For instance, the reaction with alkyl halides would introduce alkyl chains, while reactions with aryl halides, particularly in the presence of a palladium catalyst, could lead to the formation of aryl-substituted cycloheptadienes. The addition to carbonyl compounds such as aldehydes and ketones would yield corresponding alcohol adducts, which can serve as precursors for further functionalization.

ElectrophileProduct TypePotential Application
Alkyl Halide (R-X)Alkylated Cyclohepta-1,3-dieneIntroduction of functionalized side chains
Aryl Halide (Ar-X)Arylated Cyclohepta-1,3-dieneSynthesis of biaryl-like structures
Aldehyde/Ketone (RCHO/RCOR')Hydroxyalkyl-cyclohepta-1,3-dienePrecursors for further oxidation or elimination
EpoxideHydroxyalkyl-cyclohepta-1,3-dieneRing-opening to form functionalized alcohols
Acyl Chloride (RCOCl)Acylated Cyclohepta-1,3-dieneSynthesis of dienyl ketones

Formation of Polycyclic and Bridged Ring Systems

The inherent structure of the cyclohepta-1,3-diene moiety within the lithium salt provides a valuable template for the synthesis of polycyclic and bridged ring systems. Intramolecular reactions, where an electrophilic center is tethered to the cycloheptadienyl anion, can lead to the formation of fused or bridged bicyclic structures. For example, a tethered alkyl halide could undergo an intramolecular SN2 reaction to form a bicyclo[m.n.0] system.

Furthermore, cycloaddition reactions represent a powerful strategy for constructing polycyclic frameworks. Although cyclohepta-1,3-diene itself is known to be a relatively unreactive diene in thermal [4+2] cycloadditions due to conformational factors, the corresponding lithium salt, or more specifically, organometallic derivatives generated from it, can exhibit altered reactivity. study.com Of particular interest is the potential for [4+3] cycloaddition reactions, which are a powerful method for the synthesis of seven-membered rings and can be applied to the construction of more complex polycyclic systems. wikipedia.org In such a scenario, the cycloheptadienyl system could act as the four-pi component.

Stereocontrolled Synthesis of Chiral Cyclohepta-1,3-diene Derivatives

The introduction of chirality and its control during the synthesis of cyclohepta-1,3-diene derivatives is a significant challenge and a key goal for the synthesis of enantiomerically pure complex molecules. Stereocontrolled synthesis involving this compound can be approached through several strategies, primarily drawing from established methodologies in asymmetric synthesis. escholarship.org

One common approach involves the use of a chiral auxiliary. By attaching a chiral group to the cyclohepta-1,3-diene precursor, deprotonation can lead to a diastereomeric mixture of lithium species, or in favorable cases, a single diastereomer. Subsequent reaction with an electrophile and removal of the auxiliary can then provide an enantiomerically enriched product.

Alternatively, the use of a chiral ligand in conjunction with the organolithium species can induce asymmetry in the reaction. Chiral amines, such as (-)-sparteine, are known to form complexes with organolithium compounds, creating a chiral environment that can direct the approach of an electrophile to one face of the nucleophile. researcher.life

StrategyDescriptionExpected Outcome
Chiral AuxiliaryA chiral group is temporarily attached to the cycloheptadiene precursor.Diastereoselective formation of the product, which upon removal of the auxiliary yields an enantiomerically enriched product.
Chiral LigandA chiral ligand coordinates to the lithium cation, creating a chiral complex.Enantioselective addition of the cycloheptadienyl anion to an electrophile.
Chiral ElectrophileReaction of the achiral lithium salt with a chiral electrophile.Diastereoselective formation of the product.

Generation of Other Organometallic Species via Transmetalation

This compound can serve as a valuable precursor for the generation of other organometallic reagents through a process known as transmetalation. This involves the transfer of the cycloheptadienyl group from lithium to another metal, such as copper, zinc, or tin. masterorganicchemistry.comresearchgate.netarkat-usa.org The resulting organometallic compounds often exhibit different reactivity and selectivity profiles compared to the parent organolithium species.

Organocuprates: Reaction of this compound with a copper(I) salt, such as copper(I) iodide, would generate a lithium di(cycloheptadienyl)cuprate. masterorganicchemistry.com These "Gilman reagents" are known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds and for their utility in coupling reactions. youtube.comorganicchemistrytutor.com

Organozincates: Transmetalation with a zinc salt, like zinc chloride, would produce a cycloheptadienylzinc species. Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium counterparts, making them useful in Negishi coupling reactions. researchgate.net

Organostannanes: Reaction with an organotin halide, such as tributyltin chloride, would yield a cycloheptadienylstannane. These compounds are stable and can be purified and stored. The cycloheptadienyl group can then be transferred in Stille coupling reactions. arkat-usa.org

Metal SaltResulting OrganometallicKey Applications
Copper(I) Iodide (CuI)Lithium di(cycloheptadienyl)cuprateConjugate addition, Coupling reactions
Zinc Chloride (ZnCl₂)Cycloheptadienylzinc halideNegishi coupling
Tributyltin Chloride (Bu₃SnCl)CycloheptadienyltributylstannaneStille coupling

Applications in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful application for this compound. By acting as a nucleophilic partner, it can react with bifunctional electrophiles to construct new cyclic systems.

A notable potential application lies in [4+3] cycloadditions, a type of annulation that forms a seven-membered ring. wikipedia.org In a hypothetical scenario, a derivative of this compound could act as a four-atom component reacting with a three-atom allyl cation equivalent. More likely, the cycloheptadienyl anion could be a precursor to a diene that participates in such reactions.

Another possibility involves sequential Michael addition and intramolecular cyclization. For example, reaction with an α,β-unsaturated ketone bearing a leaving group on the γ-position could initiate a cascade reaction leading to a new fused ring system. The initial 1,4-addition of the lithium reagent would be followed by an intramolecular alkylation to close the ring.

Emerging Research Avenues and Future Perspectives

Development of More Sustainable Synthetic Routes

The traditional synthesis of organolithium reagents often involves the use of reactive lithium metal and volatile, flammable, and often petroleum-derived solvents. nih.gov Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally benign methodologies. nih.govorganic-chemistry.org For lithium;cyclohepta-1,3-diene, this involves exploring greener solvents and innovative reaction technologies.

Recent advancements have highlighted the potential of biomass-derived solvents as viable alternatives to conventional hydrocarbon and etheric solvents. rsc.orgtaylorfrancis.comrsc.orgresearchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks like corn cobs and bagasse, offer a more sustainable profile due to their lower toxicity and reduced environmental impact. taylorfrancis.com The synthesis of functionalized aromatic chemicals from biomass-derived furfural (B47365) also showcases the potential for creating valuable chemical intermediates from renewable sources. nih.gov The application of such biosolvents to the synthesis of this compound is a promising area for future research.

Flow chemistry and microreactor technology present another significant step towards more sustainable and safer synthesis of organolithium compounds. thieme-connect.deucc.iebeilstein-journals.orgrsc.org Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which is particularly crucial for highly exothermic lithiation reactions. ucc.ie This enhanced control can lead to higher yields, improved safety, and the potential for process automation. thieme-connect.de The "flash chemistry" approach, utilizing flow microreactors, allows for the generation and immediate use of highly reactive intermediates, minimizing decomposition and side reactions. beilstein-journals.org The adoption of flow chemistry for the preparation of this compound could enable a safer, more efficient, and scalable synthesis.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Organolithium Reagents.
ParameterTraditional Batch SynthesisSustainable Flow Synthesis
SolventsHexane, Diethyl ether (Petroleum-derived)2-MeTHF, γ-Valerolactone (Biomass-derived) rsc.orgtaylorfrancis.com
Temperature ControlOften requires cryogenic temperatures (-78 °C)Precise temperature control, can sometimes be performed at ambient temperature ucc.iersc.org
SafetyHandling of pyrophoric reagents in large volumes poses significant risks.Small reaction volumes in the reactor enhance safety. ucc.ie
ScalabilityScaling up can be challenging due to heat transfer limitations.Readily scalable by extending the operation time. ucc.ie
EfficiencyCan be affected by side reactions and decomposition of the reagent.Improved mixing and heat transfer can lead to higher yields and purity. thieme-connect.de

Ligand Design for Enhanced Reactivity and Selectivity Control

The reactivity and selectivity of organolithium reagents are profoundly influenced by their aggregation state in solution. cornell.edu The design and application of specific ligands that can modulate these aggregates offer a powerful tool for controlling the outcome of reactions involving this compound.

Chelating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are well-known to break down larger aggregates of organolithium compounds into smaller, more reactive species. rsc.org The coordination of these ligands to the lithium center can also influence the stereoselectivity of a reaction by creating a specific chiral environment around the reactive site. The development of novel chiral diene ligands has been a significant area of research in asymmetric catalysis. organic-chemistry.orgrsc.orgthieme-connect.decaltech.edunih.govresearchgate.net These ligands can induce high levels of enantioselectivity in a variety of transition metal-catalyzed reactions, and the principles of their design can be applied to reactions involving this compound.

A particularly promising avenue is the use of chiral lithium amide (CLA) bases for the asymmetric deprotonation of prochiral substrates. caltech.edunih.govresearchgate.netrsc.orgresearchgate.net While cyclohepta-1,3-diene itself is prochiral, the use of a chiral ligand in conjunction with an achiral lithium base, or the use of a chiral lithium amide base, could potentially lead to enantioselective deprotonation, providing a direct route to enantioenriched cycloheptadienyl lithium. This would be highly valuable for the synthesis of chiral seven-membered ring compounds. Polymer-supported chiral lithium amides offer the additional advantages of easy separation and recycling. nih.gov

Table 2: Examples of Ligand Types and Their Potential Effects on this compound Reactivity.
Ligand TypeExamplePotential Effect on this compound
Achiral Chelating AmineTMEDABreaks down aggregates, increases reactivity. rsc.org
Chiral Diamine(-)-SparteineCan induce enantioselectivity in reactions. caltech.edu
Chiral Diene(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-dieneCan create a chiral environment for subsequent reactions. nih.gov
Chiral Lithium AmideLithium (R,R)-bis(1-phenylethyl)amidePotential for enantioselective deprotonation of cyclohepta-1,3-diene. nih.govrsc.org

Real-time Spectroscopic Monitoring of Reaction Intermediates and Aggregates

A detailed understanding of the reaction mechanisms involving this compound requires the ability to observe and characterize the transient intermediates and aggregates that are formed in solution. Real-time spectroscopic techniques are invaluable for this purpose, providing insights that are not accessible through traditional offline analysis.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of chemical reactions in real-time. rsc.orgucc.ienih.govmdpi.com These techniques can provide information about the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates by tracking characteristic vibrational bands. rsc.org For reactions involving this compound, operando FTIR spectroscopy could be used to follow the course of, for example, an alkylation reaction, providing kinetic data and mechanistic insights. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for studying the structure and dynamics of organolithium aggregates in solution. cornell.edu Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size. nih.goved.ac.ukresearchgate.netresearchgate.net This allows for the determination of the aggregation state of this compound under various conditions (e.g., in different solvents or in the presence of ligands). nih.govresearchgate.net 6Li NMR can provide direct information about the electronic environment of the lithium cation, offering further insights into the structure of the aggregates. cornell.edu Cryo-electron microscopy is another emerging technique that could potentially be used to visualize the structure of organolithium aggregates at high resolution.

Table 3: Spectroscopic Techniques for the Study of this compound.
TechniqueInformation ObtainedRelevance to this compound
In-situ FTIR/Raman SpectroscopyReaction kinetics, detection of intermediates, reaction endpoint determination. ucc.iemdpi.comReal-time monitoring of synthesis and subsequent reactions. nih.gov
Diffusion-Ordered NMR Spectroscopy (DOSY)Determination of aggregation state and size of species in solution. nih.govresearchgate.netUnderstanding the influence of solvents and ligands on aggregation. ed.ac.ukresearchgate.net
6Li NMR SpectroscopyInformation about the electronic environment and coordination of the lithium cation. cornell.eduCharacterizing the structure of aggregates and mixed aggregates.

Machine Learning and AI in the Design and Prediction of Organolithium Reactivity

The complexity of organolithium reactivity, which is influenced by factors such as aggregation, solvent effects, and ligand coordination, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). rsc.org These computational tools can help to predict reaction outcomes, optimize reaction conditions, and even discover new reactions. thieme-connect.dersc.orgchemrxiv.orgarxiv.org

Machine learning models can be trained on large datasets of chemical reactions to predict the regioselectivity and stereoselectivity of reactions involving organolithium reagents. ed.ac.ukrsc.orgchemrxiv.org For this compound, which has multiple potential sites of reaction, an ML model could be developed to predict the outcome of its reaction with various electrophiles under different conditions. This would significantly accelerate the development of new synthetic methods. For instance, the RegioML model has been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions. ed.ac.ukrsc.org

Unexplored Reactivity Manifolds and Transformations

Beyond its use as a simple nucleophile, this compound possesses the potential for a wide range of currently unexplored transformations. Its unique electronic and structural features open the door to novel reactivity manifolds.

Tandem reactions, where multiple bond-forming events occur in a single pot, are a highly efficient strategy in organic synthesis. rsc.orgmdpi.comresearchgate.net this compound could be a key component in tandem conjugate addition-alkylation sequences. rsc.orgnih.gov For example, reaction with an α,β-unsaturated carbonyl compound could be followed by in-situ trapping of the resulting enolate with an electrophile, leading to the rapid construction of complex molecular architectures.

The diene functionality within the cycloheptadienyl anion also suggests the possibility of its participation in cycloaddition reactions. While Diels-Alder reactions of neutral cycloheptadienes are known, the reactivity of the lithiated species in such transformations is an area ripe for exploration. nih.govresearchgate.netnih.gov Reactions with activated alkynes or other dienophiles could lead to the formation of novel polycyclic systems. nih.gov Furthermore, the potential for this compound to act as a precursor to other reactive intermediates, such as carbenoids or radical anions, under specific conditions, represents another exciting frontier for investigation. The exploration of these and other novel transformations will undoubtedly expand the synthetic chemist's toolkit and lead to the discovery of new and efficient routes to complex molecules.

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